3-Nitro-1,8-naphthalic anhydride

Overview

Description

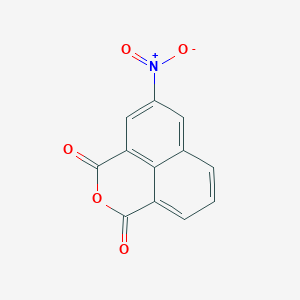

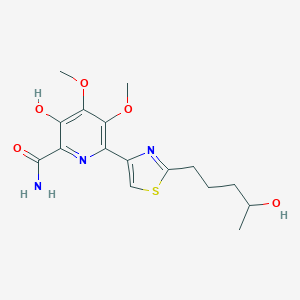

3-Nitro-1,8-naphthalic anhydride, also known as 3-Nitronaphthalene-1,8-dicarboxylic anhydride, has the molecular formula C12H5NO5 and a molecular weight of 243.17 . It is used as a reagent to synthesize a monoboronic acid fluorescent sensor that exhibits emission suitable for ratiometric testing and also displays sensitivity for glucose relative to fructose and galactose .

Molecular Structure Analysis

The molecular structure of 3-Nitro-1,8-naphthalic anhydride can be viewed using Java or Javascript . The InChI representation of the molecule isInChI=1S/C12H5NO5/c14-11-8-3-1-2-6-4-7 (13 (16)17)5-9 (10 (6)8)12 (15)18-11/h1-5H . Chemical Reactions Analysis

3-Nitro-1,8-naphthalic anhydride is used to synthesize a monoboronic acid fluorescent sensor . It is also involved in the synthesis of 1,8-naphthalimides . More specific details about the chemical reactions involving 3-Nitro-1,8-naphthalic anhydride are not provided in the search results.Physical And Chemical Properties Analysis

3-Nitro-1,8-naphthalic anhydride has a molecular weight of 243.17 g/mol . It has a XLogP3-AA value of 2.4, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors .Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

3-Nitro-1,8-naphthalic anhydride derivatives are utilized as emissive materials in OLEDs. They are integral in the development of full-color flat panel displays and eco-friendly solid-state lighting due to their mercury-free construction, wide viewing angle, superior color quality, and captivating flexibility . The molecular design of these derivatives is crucial for achieving high stability, lifetime, and luminescence quantum yield, which are essential for high-performance OLEDs.

Fluorescent Tags

The compound and its derivatives serve as promising precursors for designing fluorescent tags. These tags are used in various scientific studies to track biological molecules and processes, providing insights into cellular functions and aiding in the diagnosis of diseases .

Polymeric Materials

Researchers have explored the use of 3-Nitro-1,8-naphthalic anhydride in the synthesis of polymeric materials. These materials have applications in the fields of electronics, photonics, and biomedicine, where they contribute to the development of new types of polymers with enhanced properties .

Intercalators

Intercalators are molecules that can insert between the stacked bases of DNA. 3-Nitro-1,8-naphthalic anhydride derivatives act as intercalators, which are useful in studying DNA structures and are potential agents in cancer therapy .

Sensors

The derivatives of 3-Nitro-1,8-naphthalic anhydride are employed in the creation of sensors. These sensors can detect various environmental and biological stimuli, such as pH changes, metal ions, and anions, which are important for environmental monitoring and medical diagnostics .

Pharmaceutical Agents

There is ongoing research into the application of 3-Nitro-1,8-naphthalic anhydride derivatives as pharmaceutical agents, particularly in the treatment of cancer. These compounds have shown promise in targeting cancer cells and are being studied for their efficacy and safety .

Dyes and Pigments

The compound is a precursor to a large family of naphthalimides, which are used as optical brighteners and dyes. These dyes have applications in textiles, papers, and other materials where they enhance the brightness and color .

Optoelectronic and Organic Electronics

1,8-Naphthalimide compounds, including those derived from 3-Nitro-1,8-naphthalic anhydride, are essential in optoelectronic and organic electronics. They contribute to the advancement of photophysics, chemical photostability, and the development of new devices that are more energy-efficient .

Safety and Hazards

Future Directions

3-Nitro-1,8-naphthalic anhydride is used in the synthesis of compounds that exhibit high anti-cancer activity . It is also used to synthesize a monoboronic acid fluorescent sensor . The future directions of research involving 3-Nitro-1,8-naphthalic anhydride could involve further exploration of these applications.

Mechanism of Action

Target of Action

3-Nitro-1,8-naphthalic anhydride is a chemical compound with the molecular formula C12H5NO5 It’s known that naphthalic anhydrides, in general, are precursors to a large family of naphthalimides , which are used in various applications, including as optical brighteners .

Mode of Action

For instance, it’s used to synthesize a monoboronic acid fluorescent sensor that exhibits emission suitable for ratiometric testing . It’s also used as a starting reagent in the synthesis of 5-substituted naphthalimide derivatives .

Biochemical Pathways

It’s known that naphthalimides, which can be synthesized from naphthalic anhydrides, can exhibit high anti-cancer activity . This suggests that they may interact with biochemical pathways related to cell proliferation and apoptosis.

Result of Action

It’s known that the compound is used in the synthesis of a monoboronic acid fluorescent sensor and 5-substituted naphthalimide derivatives , which exhibit high anti-cancer activity.

Action Environment

The action of 3-Nitro-1,8-naphthalic anhydride can be influenced by environmental factors. For instance, it’s recommended to store the compound under inert gas (nitrogen or argon) at 2-8°C . This suggests that temperature and atmospheric conditions can affect the compound’s stability and efficacy.

properties

IUPAC Name |

7-nitro-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5NO5/c14-11-8-3-1-2-6-4-7(13(16)17)5-9(10(6)8)12(15)18-11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLFLZYYDLIKGJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC3=C2C(=C1)C(=O)OC3=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10184360 | |

| Record name | Naphthalic anhydride, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitro-1,8-naphthalic anhydride | |

CAS RN |

3027-38-1 | |

| Record name | 5-Nitro-1H,3H-naphtho[1,8-cd]pyran-1,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3027-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalic anhydride, 3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003027381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3027-38-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32326 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalic anhydride, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitro-1H,3H-naphtho[1,8-cd]pyran-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key spectroscopic characteristics of 3-Nitro-1,8-naphthalic anhydride and how do solvents influence them?

A1: 3-Nitro-1,8-naphthalic anhydride exhibits distinct absorption and emission spectra that are sensitive to solvent polarity. Studies using UV-Vis spectroscopy have shown that this compound displays a characteristic absorption peak around 402 nm in dimethyl sulfoxide (DMSO) attributed to an intramolecular charge transfer (ICT) band. [] This absorption band undergoes a bathochromic shift (shift to longer wavelengths) with increasing solvent polarity. [, ] Similarly, the fluorescence emission spectra also shift to lower energies (red shift) in more polar solvents. This shift is even more pronounced in the emission spectra compared to the absorption spectra. For instance, a red shift of approximately 3 nm was observed when changing the solvent from butanol to DMSO. [] This sensitivity to solvent polarity suggests potential applications in sensing and imaging.

Q2: How does 3-Nitro-1,8-naphthalic anhydride contribute to the development of novel dyes?

A2: 3-Nitro-1,8-naphthalic anhydride serves as a versatile building block for synthesizing novel dyes, particularly azo dyes, which are widely used in applications like inkjet printing. [] The compound's structure allows for the introduction of various substituents, enabling the fine-tuning of color properties. One common approach involves reducing the nitro group to an amine, followed by diazotization and subsequent coupling with diverse coupling components. [] This method allows access to a wide spectrum of colors ranging from yellow to red and even black. [] The resulting azo dyes often exhibit good water resistance when adsorbed on paper, making them suitable for inkjet printing inks. []

Q3: What makes 3-Nitro-1,8-naphthalic anhydride a suitable precursor for creating fluorescent molecules?

A3: The structure of 3-Nitro-1,8-naphthalic anhydride lends itself well to the creation of fluorescent molecules. Researchers have synthesized derivatives of this compound, such as 4-bromo-3-nitro-1,8-naphthalic anhydride, and investigated their fluorescent properties. [] These molecules exhibit solvent-dependent fluorescence, with a red shift observed in polar solvents due to the stabilization of polar excited states. [] This solvent sensitivity makes them potentially valuable in applications requiring environment-sensitive probes.

Q4: Can 3-Nitro-1,8-naphthalic anhydride be used to enhance the conductivity of materials?

A4: Research indicates that 3-Nitro-1,8-naphthalic anhydride and its derivatives can impact the conductivity of solutions. Studies exploring the effect of dopant materials, like 4-hydroxy-m-benzene-disulfonic acid, on the compound's conductivity have shown promising results. [, ] The addition of the dopant material leads to a significant increase in the ionic conductivity of the compound in solution. [, ] This finding suggests potential applications in developing materials with enhanced electrical properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl-](/img/structure/B46988.png)

![1-Isocyanato-3-oxabicyclo[3.1.1]heptan-2-one](/img/structure/B46994.png)